

The Solubility Profile of D-Norleucine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *D-(-)-Norleucine*

Cat. No.: *B555910*

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This technical guide provides a comprehensive overview of the solubility of D-Norleucine in aqueous and organic media. Designed for researchers, scientists, and professionals in drug development, this document consolidates available quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for these processes. D-Norleucine, a non-proteinogenic amino acid, is increasingly utilized in peptide synthesis and pharmaceutical research to enhance the stability and bioavailability of novel therapeutics.^[1] A thorough understanding of its solubility is paramount for its effective application.

Quantitative Solubility of D-Norleucine

The solubility of D-Norleucine is a critical parameter for its handling and application in various experimental and manufacturing processes. Below is a summary of the available quantitative data. It is important to note that specific solubility data for D-Norleucine in a wide range of organic solvents is not extensively documented in publicly available literature. The data presented here is for norleucine and its isomers, which serve as a close proxy.

Solubility in Water

The solubility of norleucine in water is temperature-dependent, increasing with a rise in temperature. This property is crucial for processes such as recrystallization.

Compound	Temperature (°C)	Solubility (g/L)	Molar Solubility (mol/L)
Norleucine	23	16	0.122
D-Norleucine	19	15.75	0.120
Norleucine	25	11.49	0.088
Norleucine	50	17.27	0.132
Norleucine	75	28.61	0.218
Norleucine	100	52.0	0.396
DL-Norleucine	Not Specified	$\log_{10}(S) = -0.71$	0.195

Molar solubility calculated based on a molar mass of 131.17 g/mol .

Solubility in Organic Solvents

Quantitative solubility data for D-Norleucine in specific organic solvents is sparse. However, general trends indicate that the solubility of α -amino acids, including norleucine, is low in alcohols and decreases as the hydrophobicity of the alcohol increases (e.g., from methanol to propanol).[2] For many α -amino acids, comprehensive solubility data in ethanol-water mixtures or pure ethanol has not been published.[2][3][4]

Qualitatively, L-Leucine, an isomer of norleucine, is described as practically insoluble in ethanol (95%).[5] Given the structural similarity, D-Norleucine is expected to exhibit similarly low solubility in ethanol. For hydrophobic peptides containing such amino acids, organic solvents like dimethyl sulfoxide (DMSO) are often employed for dissolution.[6]

Experimental Protocols for Solubility Determination

Accurate determination of D-Norleucine solubility is essential for its application. The following are detailed methodologies for key experimental techniques.

Gravimetric Method for Solubility Determination

This method directly measures the concentration of a solute in a saturated solution by evaporating the solvent and weighing the remaining solute.[7][8]

Materials:

- D-Norleucine
- Solvent (e.g., water, ethanol)
- Conical flask or sealed vials
- Magnetic stirrer and stir bar
- Thermostatic bath
- Filtration apparatus (e.g., syringe filters)
- Pre-weighed evaporation dish or watch glass
- Analytical balance
- Drying oven

Procedure:

- Add an excess amount of D-Norleucine to a known volume of the solvent in a conical flask.
- Place the flask in a thermostatic bath set to the desired temperature and stir the suspension vigorously using a magnetic stirrer.
- Allow the mixture to equilibrate for a sufficient period (e.g., 16-24 hours) to ensure the solution is saturated.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 12 and 24 hours) and analyzed; if the concentration is consistent, equilibrium has been reached.
- Once equilibrated, cease stirring and allow the undissolved solid to settle.

- Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette, and filter it to remove any remaining solid particles.
- Transfer the filtered saturated solution to a pre-weighed evaporation dish.
- Record the weight of the dish with the solution.
- Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the D-Norleucine (e.g., 100°C for water).
- Dry the sample to a constant weight.
- The final weight of the dish with the dry solute is recorded.

Calculation:

- $\text{Weight of solute} = (\text{Weight of dish} + \text{dry solute}) - (\text{Weight of empty dish})$
- $\text{Weight of solvent} = (\text{Weight of dish} + \text{solution}) - (\text{Weight of dish} + \text{dry solute})$
- $\text{Solubility (g/100 g solvent)} = (\text{Weight of solute} / \text{Weight of solvent}) * 100$

Spectrophotometric Method using Ninhydrin

This method is particularly useful for amino acids with low solubility, where the gravimetric method may be less accurate.^[3] It relies on the reaction of ninhydrin with the primary amine group of the amino acid to produce a colored compound, which can be quantified using a spectrophotometer.^[10]

Materials:

- D-Norleucine
- Solvent
- Ninhydrin reagent
- Phosphate buffer (pH 4-8)

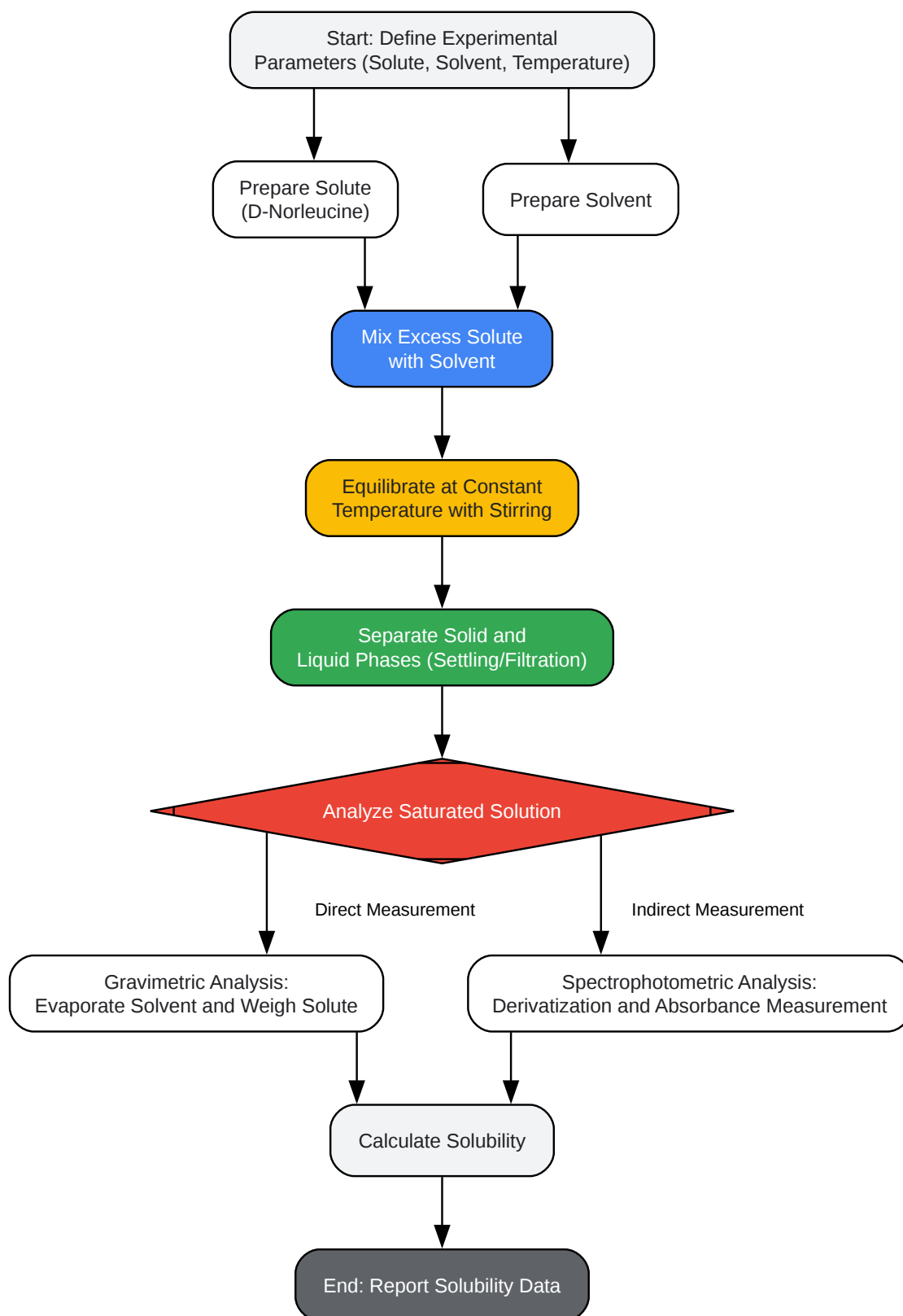
- Spectrophotometer
- Volumetric flasks and pipettes
- Water bath

Procedure:

- Preparation of Saturated Solution: Prepare a saturated solution of D-Norleucine in the desired solvent as described in the gravimetric method (steps 1-4).
- Preparation of Standard Solutions: Prepare a series of D-Norleucine solutions of known concentrations in the same solvent to create a calibration curve.
- Color Development:
 - Pipette a small, known volume of the filtered saturated solution and each standard solution into separate test tubes.
 - Add an appropriate volume of ninhydrin reagent and buffer to each tube.
 - Heat the test tubes in a boiling water bath for a set time (e.g., 15 minutes) to allow for color development.[\[10\]](#)
 - Cool the tubes to room temperature.
- Spectrophotometric Measurement:
 - Measure the absorbance of each solution at the wavelength of maximum absorbance for the ninhydrin-amino acid complex (typically around 570 nm).[\[10\]](#)
- Data Analysis:
 - Plot a calibration curve of absorbance versus the concentration of the standard solutions.
 - Use the absorbance of the saturated solution to determine its concentration from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of D-Norleucine.



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Workflow for Solubility Determination

This comprehensive guide provides a foundational understanding of the solubility of D-Norleucine. While quantitative data in organic solvents is limited, the detailed experimental protocols and workflow diagrams offer a robust framework for researchers to determine these values in their own laboratories, facilitating the continued development and application of this important amino acid.

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